N-mesityl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide
CAS No.: 896358-32-0
Cat. No.: VC4141368
Molecular Formula: C21H24N2O3S
Molecular Weight: 384.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896358-32-0 |
|---|---|
| Molecular Formula | C21H24N2O3S |
| Molecular Weight | 384.49 |
| IUPAC Name | 2-oxo-N-(2,4,6-trimethylphenyl)-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide |
| Standard InChI | InChI=1S/C21H24N2O3S/c1-13-9-14(2)20(15(3)10-13)22-27(25,26)18-11-16-5-4-8-23-19(24)7-6-17(12-18)21(16)23/h9-12,22H,4-8H2,1-3H3 |
| Standard InChI Key | WBFBGAHGYJJPLJ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3)C |
Introduction
N-mesityl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound features a mesityl group attached to a hexahydropyridoquinoline structure, which is further linked to a sulfonamide moiety. The presence of these structural elements suggests potential biological activity, particularly in medicinal chemistry.
Synthesis and Preparation
The synthesis of N-mesityl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide involves several steps, starting with the preparation of the hexahydropyridoquinoline core. This core can be synthesized through various methods, including cyclization reactions of appropriate precursors. The sulfonamide group is then introduced, typically through a reaction with a sulfonyl chloride, followed by the attachment of the mesityl group.
Biological Activity and Potential Applications
Sulfonamides, including those with complex ring systems like hexahydropyridoquinoline, have been studied for their potential therapeutic applications. These compounds can exhibit antibacterial, antiviral, and anticancer activities, depending on their specific structural features. The presence of a mesityl group may enhance certain biological properties due to its hydrophobic nature and ability to interact with biological targets.
| Biological Activity | Potential Applications |
|---|---|
| Antibacterial | Treatment of bacterial infections |
| Antiviral | Treatment of viral infections, such as HBV (hepatitis B virus) |
| Anticancer | Potential use in cancer therapy due to selective targeting capabilities |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume